molecular formula C21H20Br2N2O2 B11776183 (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B11776183
M. Wt: 492.2 g/mol
InChI Key: CGIBODUCZNUYHK-HNENSFHCSA-N
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Description

(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms, a piperidine ring, and a benzamide moiety

Properties

Molecular Formula

C21H20Br2N2O2

Molecular Weight

492.2 g/mol

IUPAC Name

N-[(Z)-1-bromo-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20Br2N2O2/c22-17-11-7-10-16(14-17)18(23)19(21(27)25-12-5-2-6-13-25)24-20(26)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,26)/b19-18-

InChI Key

CGIBODUCZNUYHK-HNENSFHCSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC(=CC=C2)Br)/Br)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC(=CC=C2)Br)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of the piperidine ring and the benzamide group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atoms or the carbonyl group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

1. Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of halogen atoms is thought to enhance the compound's selectivity towards cancer cells, potentially making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity
The structural motifs present in (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for its antimicrobial effects.

3. Neuroactive Effects
Given the piperidine moiety, there is potential for neuroactivity. Compounds containing piperidine derivatives have been studied for their effects on the central nervous system, suggesting possible applications in treating neurological disorders.

Synthesis and Modifications

The synthesis of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves multiple steps that require optimization to achieve high yields and purity. The synthetic pathway typically includes:

  • Formation of the Benzamide Derivative : Reaction of appropriate amines with carboxylic acids or their derivatives.
  • Bromination Steps : Selective bromination at specific positions to introduce the bromine substituents.
  • Final Cyclization : Completing the structure through cyclization reactions.

Computational Studies

In silico studies using structure–activity relationship (SAR) models have predicted the biological activities of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-y)benzamide. These models suggest that modifications to the existing structure could enhance its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds:

Compound Name Key Features Biological Activity
N-(4-bromophenyl)benzamideBrominated phenyl groupAnticancer
4-Fluoro-N-benzoylpiperidineFluorinated piperidineNeuroactive
2-Fluoro-N-(phenethyl)benzamideFluorinated benzamideAntimicrobial

These findings indicate that modifications to the benzamide structure can lead to enhanced selectivity and efficacy against specific biological targets compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide include other benzamide derivatives with different substituents. Examples include:

  • N-(3-Bromophenyl)-4-methoxybenzamide
  • N-(4-Chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Uniqueness

The uniqueness of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic compound recognized for its complex structure and potential biological activities. This article discusses its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a bromophenyl group, a piperidine moiety, and an enone structure, contributing to its reactivity and biological properties. Its molecular formula is C21H20Br2N2O2C_{21}H_{20}Br_{2}N_{2}O_{2} with a molecular weight of 492.2 g/mol .

Antimicrobial Properties

Research indicates that (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Gram-negative bacteria .

The Minimum Inhibitory Concentration (MIC) values for this compound suggest it may outperform traditional antibiotics in certain contexts. For instance, compounds with similar structural motifs have shown MIC values ranging from 0.5 to 2.0 μg/mL against MRSA .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling and metabolic processes. Computational studies predict that it may inhibit key enzymes or receptors, which could lead to therapeutic applications in treating infections or other diseases .

Synthesis

The synthesis of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The initial steps focus on forming the piperidine ring and introducing the bromophenyl substituents, followed by the formation of the benzamide core. Optimization of each step is crucial for achieving high yields and purity of the final product.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide against structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(4-bromophenyl)benzamideBrominated phenyl groupAnticancer
4-Fluoro-N-benzoylpiperidineFluorinated piperidineNeuroactive
2-Fluoro-N-(phenethyl)benzamideFluorinated benzamideAntimicrobial

The presence of halogen substituents in these compounds often correlates with enhanced biological activity, suggesting that modifications to the halogen groups can significantly influence pharmacological profiles .

Case Studies

Several case studies have documented the biological activity of compounds structurally related to (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide:

  • Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited potent antibacterial effects against resistant strains of bacteria, highlighting the importance of halogenation in enhancing activity .
  • Antifungal Properties : Other research indicated that related compounds could inhibit fungal growth, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of (Z)-N-(1-Bromo-1-(3-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, and how can reaction parameters be systematically optimized?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting brominated aromatic aldehydes with hydrazine derivatives under reflux (110°C, 16 hours) to form intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine .
  • Bromination : Controlled addition of brominating agents (e.g., HBr/AcOH) to ensure regioselectivity and avoid over-bromination .
  • Amidation : Coupling with benzamide derivatives using Boc-protection strategies (e.g., Boc₂O in DMF with DMAP catalysis) to achieve high yields (88%) .

Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). Response surface methodology can identify optimal conditions, as demonstrated in flow-chemistry protocols for analogous compounds .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and Z/E configuration. For brominated analogs, 2D NMR (COSY, NOESY) resolves overlapping signals caused by aromatic protons and bromine’s anisotropic effects .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and isotopic patterns from bromine atoms .
  • X-ray Crystallography : SHELXL refinement (using Mo-Kα radiation) resolves structural ambiguities, particularly for bromine’s heavy-atom effects. Example: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was resolved to 0.84 Å resolution .

Ambiguity Mitigation : Cross-validate spectral data with computational predictions (DFT for NMR chemical shifts) and crystallographic results .

Advanced: How can computational chemistry be integrated to predict the compound’s reactivity, stability, or binding interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For brominated enones, DFT optimizes transition states for Michael addition pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess hydrolytic stability. MD trajectories can identify labile bonds (e.g., enone or amide groups) under physiological conditions .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., piperidine-binding enzymes). Validate with experimental IC₅₀ data from analogous brominated compounds .

Advanced: What strategies are effective in resolving contradictions between experimental data (e.g., NMR, X-ray) and computational predictions?

  • Error Analysis : Quantify uncertainties in crystallographic parameters (e.g., thermal displacement factors) using SHELXL’s L.S. command to refine anisotropic displacement models .
  • Dynamic Effects : Compare static X-ray structures with MD-simulated conformers to account for solution-phase flexibility. For example, discrepancies in dihedral angles may arise from torsional mobility in solution .
  • Cross-Validation : Use multiple spectroscopic techniques (e.g., IR for carbonyl confirmation, XRD for spatial arrangement) to triangulate data. For brominated compounds, anomalous scattering in XRD provides phase resolution independent of computational models .

Advanced: How can SHELX software be applied in the crystallographic analysis of this compound, and what challenges might arise during refinement?

  • Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson-based solutions. Bromine’s strong anomalous scattering aids in phase determination .
  • Refinement : SHELXL refines heavy-atom parameters (e.g., bromine’s anisotropic displacement) and models disorder. For example, partial occupancy of bromine in twinned crystals requires TWIN/BASF commands .
  • Challenges :
    • Twinning : Common in brominated compounds due to symmetry; use HKLF5 format for twinned data integration.
    • Disorder : Piperidine rings may exhibit rotational disorder; apply restraints (e.g., SIMU, DELU) to stabilize refinement .

Basic: What are the key considerations in designing a purification protocol for this compound, especially regarding bromine substituents?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. Bromine’s polarity increases retention time; monitor fractions by TLC (Rf 0.3–0.5) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to exploit bromine’s halogen bonding. For analogs, slow evaporation yields crystals suitable for XRD .
  • Yield Maximization : Reduce decomposition by avoiding prolonged exposure to light or moisture, as brominated enones are prone to hydrolysis .

Advanced: How can researchers design a kinetic study to investigate the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :
    • pH Range : Test buffers (pH 2–12) at 25°C and 37°C. Use HPLC to quantify degradation products (e.g., debrominated byproducts) .
    • Kinetic Modeling : Apply pseudo-first-order kinetics. For example, monitor loss of parent compound at λₘₐₓ ≈ 270 nm (amide π→π* transition) .
  • Data Analysis : Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Eₐ). For hydrolytically unstable analogs, Eₐ ranges from 50–70 kJ/mol .

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